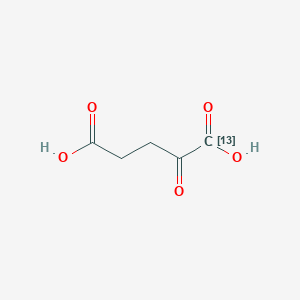

2-oxo(113C)pentanedioic acid

Descripción general

Descripción

It is a derivative of 2-ketoglutaric acid, an important intermediate in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration in most organisms . The compound contains a carbon-13 isotope, making it valuable for various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo(113C)pentanedioic acid typically involves the incorporation of the carbon-13 isotope into the 2-ketoglutaric acid molecule. One common method is the chemical synthesis route derived from succinic acid and oxalic acid diethyl esters . This process involves multiple steps, including esterification, hydrolysis, and decarboxylation, under controlled conditions to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches. For instance, the whole-cell catalysis strategy using recombinant Escherichia coli has been developed to produce alpha-ketoglutaric acid from L-glutamic acid . This method involves over-expressing specific enzymes such as L-glutamate oxidase and catalase to enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-oxo(113C)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form succinyl-CoA in the TCA cycle.

Reduction: It can be reduced to form L-glutamate.

Transamination: It participates in transamination reactions to form amino acids.

Common Reagents and Conditions:

Transamination: Aminotransferases facilitate the transfer of amino groups from amino acids to 2-ketoglutaric acid, forming L-glutamate and corresponding keto acids.

Major Products:

Succinyl-CoA: Formed during the oxidative decarboxylation of 2-ketoglutaric acid.

L-Glutamate: Formed during the reduction and transamination reactions.

Aplicaciones Científicas De Investigación

Metabolic Role

Energy Metabolism:

2-Oxo(113C)pentanedioic acid is a key intermediate in the Krebs cycle, which is essential for cellular respiration. It plays a crucial role in the conversion of carbohydrates, fats, and proteins into energy. The compound is involved in the deamination of amino acids and the production of glutamate, which is vital for nitrogen metabolism .

Amino Acid Synthesis:

The compound serves as a precursor for the synthesis of several amino acids, including glutamate, proline, and arginine. This function is particularly important in microbial metabolism, where it contributes to the biosynthesis of proteins and other nitrogenous compounds .

Pharmaceutical Applications

Potential Therapeutic Uses:

Research indicates that this compound has potential therapeutic applications due to its role in metabolic pathways. It has been investigated for its effects on various conditions such as metabolic disorders, neurodegenerative diseases, and cancer. Studies suggest that supplementation with this compound may enhance mitochondrial function and reduce oxidative stress .

Case Study: Neuroprotection

A study published in Frontiers in Aging Neuroscience explored the neuroprotective effects of α-ketoglutarate in models of Alzheimer's disease. The findings indicated that treatment with α-ketoglutarate improved cognitive function and reduced neuronal damage by modulating energy metabolism and reducing inflammation .

Biotechnological Applications

Microbial Fermentation:

this compound is utilized in microbial fermentation processes to enhance the production of various metabolites. It serves as a carbon source for microbial growth and can influence the yield of secondary metabolites such as antibiotics and enzymes .

Bioproduction of Amino Acids:

In industrial biotechnology, this compound is employed as a substrate for the production of amino acids through fermentation processes using specific microbial strains. For instance, certain bacteria can convert this compound into L-glutamate, which is widely used as a flavor enhancer in food products .

Environmental Applications

Biodegradation:

Research has shown that this compound can be used in bioremediation efforts to degrade environmental pollutants. Microorganisms capable of utilizing this compound can effectively break down complex organic pollutants, thus contributing to environmental cleanup efforts .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-oxo(113C)pentanedioic acid involves its role as an intermediate in the TCA cycle. It participates in oxidative decarboxylation reactions catalyzed by the 2-oxoglutarate dehydrogenase complex, leading to the formation of succinyl-CoA and reducing equivalents (NADH) for the electron transport chain . Additionally, it serves as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which are involved in various hydroxylation reactions .

Comparación Con Compuestos Similares

Alpha-Ketoglutaric Acid: The non-labeled version of 2-oxo(113C)pentanedioic acid, widely used in metabolic studies.

Succinic Acid: Another intermediate in the TCA cycle, involved in similar metabolic pathways.

Oxaloacetic Acid: A key intermediate in the TCA cycle and gluconeogenesis.

Uniqueness: this compound is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful for NMR spectroscopy and metabolic tracing studies. This labeling allows researchers to track the metabolic fate of the compound and gain insights into various biochemical processes .

Actividad Biológica

2-Oxo(113C)pentanedioic acid, also known as alpha-ketoglutarate (AKG), is an important intermediate in the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular metabolism across various organisms. Its biological activity extends to several physiological processes, including energy production, amino acid metabolism, and cellular signaling. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound is a derivative of 2-ketoglutaric acid with a carbon-13 isotope label. This compound can be synthesized through various methods, including chemical synthesis from succinic acid and oxalic acid diethyl esters or biotechnological approaches involving recombinant Escherichia coli.

Target of Action : AKG acts as an essential metabolite involved in several key biochemical pathways. It functions as:

- Energy Donor : It provides energy through its role in the TCA cycle.

- Precursor for Amino Acids : AKG is involved in the biosynthesis of amino acids.

- Signaling Molecule : It regulates cellular signaling pathways and epigenetic processes through protein binding.

Biochemical Pathways : AKG participates in various metabolic pathways, including:

- TCA Cycle : Acts as an intermediate that facilitates energy production.

- Amino Acid Metabolism : Involved in transamination reactions to produce amino acids like L-glutamate.

Cellular Effects

AKG influences cellular processes significantly:

- Gene Expression : Alters gene expression patterns by modulating signaling pathways.

- Cellular Metabolism : Affects metabolic rates and energy production.

Pharmacological Properties

Research indicates that AKG exhibits various pharmacological properties:

- Anti-aging Effects : Studies have shown that AKG can extend longevity and improve healthspan in animal models by enhancing mitochondrial function and reducing oxidative stress.

- Cancer Metabolism : AKG has been investigated for its role in cancer metabolism, potentially influencing tumor growth and progression.

Case Studies

-

Anti-aging Studies :

- A study demonstrated that administration of AKG in mice led to increased lifespan and improved metabolic health by promoting mitochondrial biogenesis and reducing inflammation.

- Cancer Research :

-

Amino Acid Synthesis :

- AKG's role in transamination reactions has been well-documented, showing its importance in synthesizing essential amino acids necessary for protein synthesis.

Applications in Scientific Research

This compound has broad applications across various fields:

- Metabolic Studies : Used as a tracer in metabolic studies to investigate the TCA cycle and related metabolic pathways.

- Clinical Research : Investigated for potential therapeutic applications in metabolic disorders and age-related diseases.

- Nutritional Supplements : Employed in the formulation of supplements aimed at enhancing athletic performance and recovery.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-oxo(113C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)C(=O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439522 | |

| Record name | 2-Ketoglutaric Acid-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108395-15-9 | |

| Record name | 2-Ketoglutaric Acid-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108395-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.